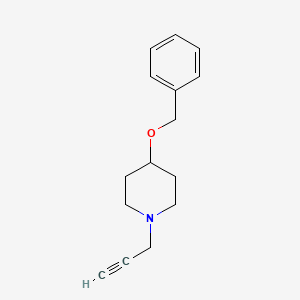

4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine

Description

Properties

IUPAC Name |

4-phenylmethoxy-1-prop-2-ynylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-10-16-11-8-15(9-12-16)17-13-14-6-4-3-5-7-14/h1,3-7,15H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCQYPLSUKMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 1 Prop 2 Yn 1 Yl Piperidine and Analogous Chemical Structures

Strategies for Piperidine (B6355638) Ring Construction in Substituted Derivatives

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. Its prevalence drives the continuous development of novel and efficient synthetic methodologies for the construction of the piperidine ring. The synthesis of substituted piperidines, such as 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine and its analogs, can be achieved through various strategic approaches that build the heterocyclic ring system from acyclic precursors. These strategies are broadly categorized into cyclization reactions, hydrogenation or reduction of pyridine (B92270) precursors, and multicomponent reactions. nih.gov

Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving the closure of a linear substrate to create the six-membered heterocycle. nih.gov This approach encompasses a variety of reaction types, distinguished by the nature of the reactive intermediate that initiates the ring-forming step.

Carbenium ion-induced cyclization represents a key method for constructing N-heterocycles. One notable approach involves the use of ferric chloride (FeCl₃), which acts as both a Lewis acid to generate the carbenium ion and as a nucleophile. mdpi.com In a study by Saikia et al., this method was successfully applied to the cyclization of alkynes to produce N-heterocycles with alkylidene moieties. nih.govmdpi.com The reaction demonstrated notable stereoselectivity, being E-selective for the formation of piperidines. This selectivity is believed to be dependent on the trajectory of the chloride ion attack on the intermediate. nih.govmdpi.com

Table 1: Carbenium Ion-Induced Cyclization of Alkynes

| Catalyst | Role of Catalyst | Substrate | Product Feature | Stereoselectivity | Ref. |

|---|

The cyclization of substrates containing alkene functionalities is a versatile route to substituted piperidines. Various metal-catalyzed methods have been developed to achieve this transformation with high efficiency and selectivity.

Gold-Catalyzed Oxidative Amination : Nevado and colleagues developed a synthetic route for the oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex. nih.gov This method utilizes an iodine(III) oxidizing agent for the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Palladium-Catalyzed Enantioselective Cyclization : An enantioselective approach to alkene cyclization was demonstrated by Liu et al. using a palladium catalyst with a novel pyridine-oxazoline (Pyox) ligand. nih.govorganic-chemistry.org This method achieves asymmetric 6-endo aminoacetoxylation of unactivated alkenes, providing chiral β-acetoxylated piperidines with excellent enantioselectivities under mild conditions. organic-chemistry.org

Redox-Neutral Aza-Heck Cyclization : Bower et al. showcased an enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates. nih.gov A key feature of this reaction is its redox-neutral conditions, making it suitable for a wide range of substrates that are sensitive to oxidation. The use of a chiral P-O ligand ensures high selectivity. nih.gov

Table 2: Selected Alkene Cyclization Methodologies for Piperidine Synthesis

| Method | Catalyst | Key Features | Product Type | Ref. |

|---|---|---|---|---|

| Oxidative Amination | Gold(I) complex | Uses Iodine(III) oxidizing agent | Substituted piperidines | nih.gov |

| Asymmetric Aminoacetoxylation | Palladium with Pyox ligand | Enantioselective, mild conditions | Chiral β-acetoxylated piperidines | nih.gov, organic-chemistry.org |

Radical cyclization reactions provide a powerful means to form C-C or C-N bonds under mild conditions, making them highly valuable for constructing piperidine rings. nih.govrsc.orgbeilstein-journals.org These reactions often proceed via a radical cascade mechanism. mdpi.com

Cobalt-Catalyzed Cyclization : A method developed by Bruin et al. uses a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com This reaction is effective for producing various piperidines in good yields. nih.govmdpi.com

Cyclization of 1,6-Enynes : Kamimura and colleagues developed a method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes via an intramolecular radical cyclization initiated by triethylborane. mdpi.com The proposed mechanism involves a complex radical cascade. mdpi.com

Influence of Radical Trapping Agents : A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govacs.org Studies have shown that the choice of the trapping agent significantly impacts the diastereoselectivity of the product. Cyclization with tributyltin hydride typically yields trans/cis ratios of 3:1 to 6:1. nih.govacs.org In contrast, using tris(trimethylsilyl)silane (B43935) can dramatically enhance the diastereoselectivity, achieving ratios up to 99:1. nih.govacs.org This enhancement is attributed to the slower trapping of the piperidine radical by tris(trimethylsilyl)silane, which allows for a selective rearrangement of the minor stereoisomer through a cascade process. nih.govacs.org

Table 3: Comparison of Radical Trapping Agents in Piperidine Synthesis

| Substrate | Trapping Agent | Typical trans/cis Diastereomeric Ratio | Ref. |

|---|---|---|---|

| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride | 3:1 to 6:1 | nih.gov, acs.org |

Hydrogenation and Reduction Methodologies for Piperidine Scaffolds

The hydrogenation of pyridines is one of the most fundamental and widely used methods for obtaining piperidine scaffolds. nih.gov This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

Typically, these reactions are performed under transition metal catalysis and often require harsh conditions such as high temperatures and pressures. nih.gov However, significant progress has been made in developing methodologies that proceed under milder conditions. nih.govdicp.ac.cn Various catalytic systems, including both metal- and organocatalysis, have been explored. nih.gov For instance, a rhodium-catalyzed reductive transamination allows for the synthesis of various chiral piperidines from pyridinium (B92312) salts using formic acid as a hydrogen source, avoiding the need for hydrogen gas. dicp.ac.cn Another efficient method involves using ammonium (B1175870) formate (B1220265) and palladium on carbon for the reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org A patent also describes a method for synthesizing piperidine Schiff bases followed by hydrogenation reduction using catalysts like palladium on carbon or Raney nickel under pressures ranging from 0.05-10 MPa and temperatures of 60-150 °C. google.com Computational studies using density functional theory (DFT) have also investigated the stepwise hydrogenation of pyridine to piperidine over catalysts like γ-Mo₂N, providing theoretical insight into the reaction pathways. scholaris.ca

Table 4: Overview of Hydrogenation/Reduction Methods for Piperidine Synthesis

| Precursor | Reagents/Catalyst | Key Advantages | Ref. |

|---|---|---|---|

| Pyridinium salts | Rhodium catalyst, Formic acid | Asymmetric synthesis, avoids H₂ gas | dicp.ac.cn |

| Pyridine N-oxides | Ammonium formate, Pd/C | Mild conditions, high yield | organic-chemistry.org |

| Triacetonamine derivatives | Primary amine, then H₂ with Pd/C or Raney Ni | High yield, avoids by-products | google.com |

Multicomponent Reactions in the Synthesis of Piperidine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the reactants. taylorfrancis.comtandfonline.com This strategy is particularly valuable for the synthesis of highly functionalized and structurally diverse piperidine derivatives. taylorfrancis.com

One example is a one-pot, three-component transformation involving aromatic aldehydes, amines, and acetoacetic esters, which can be catalyzed by substances like aqua-compatible ZrOCl₂·8H₂O. taylorfrancis.com Another novel MCR for synthesizing a trimethyl 3,5,5-piperidonetricarboxylate, a useful building block for multisubstituted piperidines, was developed using a dual catalyst system of Yb(OTf)₃ and AgOTf under mild conditions. tandfonline.com The proposed mechanism involves a sequence of Mannich reaction, Hoffmann elimination, Michael addition, and a final intramolecular aminolysis to construct the six-membered piperidone ring. tandfonline.com Furthermore, biocatalytic approaches have been developed, such as the use of Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic nanotubes, to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, yielding clinically valuable piperidines. rsc.orgrsc.org This biocatalytic method is notable for the reusability of the catalyst. rsc.org

Table 5: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reactants | Catalyst | Product Type | Ref. |

|---|---|---|---|

| Aromatic aldehydes, Amines, Acetoacetic esters | ZrOCl₂·8H₂O | Functionalized piperidines | taylorfrancis.com |

| Dimethyl malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

Introduction of the Prop-2-yn-1-yl Moiety onto the Piperidine Nitrogen

The incorporation of the propargyl (prop-2-yn-1-yl) group onto the piperidine nitrogen is a critical step in the synthesis of the target compound. This functional group is valuable in medicinal chemistry and materials science, often for its role in "click" chemistry reactions or as a pharmacophore. Methodologies for its introduction range from classical nucleophilic substitution to more advanced, metal-catalyzed coupling reactions.

N-Alkylation Protocols with Propargyl Halides

Direct N-alkylation of a piperidine derivative with a propargyl halide, such as propargyl bromide or propargyl chloride, is the most straightforward approach to forming the N-propargyl bond. This reaction is a type of nucleophilic substitution where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the propargyl halide, displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed, which would otherwise protonate the starting piperidine and render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of solvent is also crucial, with polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being commonly employed to dissolve the reactants and facilitate the Sₙ2 reaction pathway. researchgate.net Reaction temperatures can range from room temperature to elevated temperatures to ensure completion. researchgate.net For instance, the N-propargylation of various heterocyclic amines has been effectively achieved using propargyl bromide in the presence of K₂CO₃ in DMF. nih.gov

| Amine Substrate | Propargylating Agent | Base | Solvent | Temperature | Yield (%) |

| Piperidine | Propargyl bromide | K₂CO₃ | DMF | Room Temp. | Good |

| Bridged cyclam | Propargyl bromide | - | CH₃CN | Room Temp. | 90% rsc.org |

| Cyclam | Propargyl bromide | NaOH | H₂O/CH₃CN | Room Temp. | 72% rsc.org |

This table presents typical conditions for the N-alkylation of secondary amines with propargyl bromide, illustrating common bases, solvents, and resulting yields.

Advanced Coupling Reactions for Alkyne Incorporation

Beyond simple N-alkylation, several advanced coupling reactions offer alternative and sometimes more efficient or versatile methods for introducing the propargyl moiety.

A³ Coupling (Aldehyde-Alkyne-Amine): This is a powerful, one-pot, three-component reaction that combines an aldehyde, a terminal alkyne, and an amine to generate a propargylamine. d-nb.info The reaction is typically catalyzed by a transition metal, with copper and gold complexes being particularly effective. d-nb.inforesearchgate.net The mechanism involves the in-situ formation of an iminium ion from the amine (e.g., piperidine) and the aldehyde, which is then attacked by a metal-acetylide complex generated from the terminal alkyne and the catalyst. d-nb.info This method allows for significant molecular diversity as all three components can be varied.

| Catalyst System | Amine | Aldehyde | Alkyne | Solvent | Temperature | Yield (%) |

| Cu/Al solid | Piperidine | Benzaldehyde | Phenylacetylene | Toluene (B28343) | 100 °C | >90% d-nb.info |

| Au Nanoclusters | Piperidine | Benzaldehyde | Phenylacetylene | Toluene | 80-100 °C | High |

| CuBr/Quinap | Diallylamine | Isovaleraldehyde | Phenylacetylene | Toluene | Room Temp. | 94% nih.gov |

This table showcases examples of A³ coupling reactions, highlighting the diversity of catalysts and substrates that can be employed to synthesize propargylamines.

Copper-Catalyzed Propargylation: Copper salts can directly catalyze the coupling of amines with propargylic electrophiles, such as propargyl esters or halides. These reactions often proceed under mild conditions and can exhibit high enantioselectivity when chiral ligands are employed. rsc.orgorganic-chemistry.org This method is particularly useful for substrates where the A³ coupling might be unsuitable. The copper(I) catalyst activates the alkyne, facilitating the nucleophilic attack by the amine. rsc.org

Incorporation of the Benzyloxy Functional Group at the Piperidine 4-Position

The synthesis of the benzyloxy ether linkage at the C-4 position of the piperidine ring typically starts from a 4-hydroxypiperidine (B117109) precursor. The key transformation is an etherification reaction.

Etherification Methodologies for Benzyl (B1604629) Ether Formation

The Williamson ether synthesis is the most common and direct method for forming the required benzyl ether. This reaction involves the deprotonation of the hydroxyl group of a 4-hydroxypiperidine derivative to form an alkoxide, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl bromide, BnBr).

A strong base is required to generate the alkoxide. Sodium hydride (NaH) is frequently used for this purpose in an aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF. nih.gov The reaction proceeds by an Sₙ2 mechanism. Alternative bases such as potassium carbonate can also be used, often in a solvent like acetone, particularly for more reactive phenols, though it can also be applied to alcohols under reflux conditions. nih.gov

Selective Protection and Deprotection Strategies for Hydroxyl Precursors

A significant challenge in the synthesis of 4-(benzyloxy)piperidine (B2929172) is the competing reactivity of the piperidine nitrogen. The nitrogen is also nucleophilic and can react with the benzyl halide, leading to N-benzylation, an undesired side product. To prevent this, a protection strategy is essential.

The most common approach involves using a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group. The synthesis begins with a commercially available precursor, N-Boc-4-hydroxypiperidine . nbinno.comnbinno.com The Boc group is stable under the basic conditions of the Williamson ether synthesis, effectively "masking" the nitrogen's nucleophilicity and allowing the etherification to occur exclusively at the 4-hydroxyl group. nih.gov

The typical synthetic sequence is as follows:

Protection: The starting material is 1-Boc-4-hydroxypiperidine.

Etherification: This protected intermediate is treated with a base like NaH, followed by the addition of benzyl bromide to form 1-Boc-4-(benzyloxy)piperidine. nih.gov

Deprotection: The Boc group is subsequently removed under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453) effectively cleaves the Boc group, yielding the hydrochloride salt of 4-(benzyloxy)piperidine. nih.govchemicalbook.com

This intermediate, 4-(benzyloxy)piperidine, possesses a free secondary amine and is now ready for the N-propargylation step as described in section 2.2.

Stereoselective Synthesis of 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine Derivatives

While the parent compound 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine is achiral, the introduction of additional substituents on the piperidine ring (e.g., at the C-2, C-3, C-5, or C-6 positions) can create one or more stereocenters. The synthesis of specific stereoisomers of these derivatives requires stereoselective methods.

Stereocontrol can be achieved by starting with a chiral precursor or by employing stereoselective reactions during the construction of the piperidine ring itself. For example, a stereoselective synthesis could begin with the enantioselective synthesis of a substituted piperidin-4-ol. nih.gov Various methods have been developed for this purpose, including gold-catalyzed cyclizations, which can produce substituted piperidin-4-ols with high diastereoselectivity. nih.gov

Once the chiral, substituted 4-hydroxypiperidine is obtained with the desired stereochemistry, it can be carried through the synthetic sequence previously described:

N-Protection: Introduction of a protecting group like Boc onto the chiral piperidin-4-ol.

Etherification: Formation of the benzyl ether at the 4-hydroxyl position.

N-Deprotection: Removal of the Boc group.

N-Propargylation: Introduction of the propargyl group at the nitrogen atom.

Throughout this sequence, the stereocenters on the piperidine ring are typically unaffected, allowing for the final derivative to be obtained as a single enantiomer or diastereomer. This approach provides a flexible pathway to a wide range of stereochemically defined analogs of the target compound for structure-activity relationship studies. nih.gov

Chiral Auxiliary and Asymmetric Catalysis in Piperidine Synthesis

The enantioselective synthesis of piperidine derivatives is crucial for the development of pharmaceuticals, as different enantiomers can exhibit distinct biological activities. Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org For the synthesis of substituted piperidines, chiral auxiliaries can be employed in various ways, such as in domino Mannich-Michael reactions. For instance, D-arabinopyranosylamine has been used as a chiral auxiliary to synthesize 2-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can then be further functionalized to create a variety of disubstituted piperidine derivatives. cdnsciencepub.com The choice of auxiliary is critical and can influence the stereoselectivity through steric hindrance or by forming specific conformations that favor the approach of a reagent from a particular direction.

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Several catalytic asymmetric methods have been developed for the synthesis of piperidines. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a route to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org Another approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion to yield chiral β-hydroxy piperidines. acs.org Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have emerged as a powerful tool for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.govresearchgate.net

The following table summarizes some examples of chiral auxiliaries and catalysts used in the asymmetric synthesis of piperidines:

| Method | Chiral Controller | Key Transformation | Product Type | Reference |

| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael reaction | 2-Substituted dehydropiperidinones | cdnsciencepub.com |

| Asymmetric Catalysis | Rhodium Complex | Asymmetric carbometalation | 3-Substituted tetrahydropyridines | snnu.edu.cnacs.org |

| Asymmetric Catalysis | (−)-Sparteine | Asymmetric deprotonation-ring expansion | β-Hydroxy piperidines | acs.org |

| Chemo-enzymatic | Ene-reductases/Imine reductases | Asymmetric dearomatization | 3- and 3,4-Substituted piperidines | nih.govresearchgate.net |

Control of Diastereoselectivity in Multi-Substituted Piperidine Ring Systems

When a piperidine ring contains multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is a significant challenge. The spatial arrangement of these substituents can profoundly impact the biological activity of the molecule. Various synthetic strategies have been developed to address this challenge.

One common approach is the diastereoselective reduction of substituted pyridines or tetrahydropyridines . The choice of reducing agent and catalyst can influence the facial selectivity of the hydrogenation, leading to the preferential formation of one diastereomer. For instance, heterogeneous ruthenium catalysts have been used for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov Similarly, rhodium(I) complexes with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines to yield all-cis-(multi)fluorinated piperidines. nih.gov

Cycloaddition reactions also offer a powerful means of controlling diastereoselectivity. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been reported to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov This method allows for the creation of densely substituted piperidines at the 3,4, and 5-positions.

Furthermore, substrate-controlled diastereoselective reactions are widely employed. In these methods, an existing stereocenter on the substrate directs the stereochemical outcome of a subsequent reaction. For example, the conjugate cuprate (B13416276) addition to N-arabinosyl dehydropiperidinones (formed using a chiral auxiliary) leads to 2,6-cis-substituted piperidinones, while enolate alkylation furnishes 2,3-trans-substituted dehydropiperidinones. cdnsciencepub.com

The following table provides examples of methods used to control diastereoselectivity in the synthesis of multi-substituted piperidines:

| Method | Key Transformation | Diastereomeric Outcome | Reference |

| Catalytic Hydrogenation | Diastereoselective cis-hydrogenation of multi-substituted pyridines | All-cis-substituted piperidines | nih.gov |

| Cycloaddition | Boronyl radical-catalyzed (4+2) cycloaddition | Polysubstituted piperidines with controlled stereochemistry at C3, C4, and C5 | nih.gov |

| Substrate-Controlled Reaction | Conjugate cuprate addition to a chiral dehydropiperidinone | 2,6-cis-substituted piperidinones | cdnsciencepub.com |

| Substrate-Controlled Reaction | Enolate alkylation of a chiral dehydropiperidinone | 2,3-trans-substituted dehydropiperidinones | cdnsciencepub.com |

Chemical Reactivity and Derivatization Pathways of 4 Benzyloxy 1 Prop 2 Yn 1 Yl Piperidine

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group in 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine is a key functional handle for derivatization. As a benzyl (B1604629) ether, it serves as a robust protecting group for the hydroxyl function at the 4-position of the piperidine (B6355638) ring, stable under a wide range of conditions. acs.org However, its true utility in synthetic chemistry lies in the various methods available for its selective cleavage and the chemical transformations that can be performed on the benzyl moiety itself. The reactivity of this linkage is influenced by the stability of the benzylic carbocation or radical intermediates that can be formed. wikipedia.org

Selective Deprotection Methodologies of Benzyl Ethers

The cleavage of the benzyl ether in 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine to unmask the corresponding alcohol, 1-(prop-2-yn-1-yl)piperidin-4-ol, can be achieved through several methodologies. The choice of method is critical to ensure the integrity of the propargyl group and the piperidine ring. Common strategies include hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. organic-chemistry.org The reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is generally clean and high-yielding, producing the desired alcohol and toluene (B28343) as the only byproduct. organic-chemistry.org However, a significant drawback of this method in the context of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine is the potential for competitive reduction of the alkyne functionality. uwindsor.ca To circumvent this, transfer hydrogenation conditions, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265), can be employed to offer greater chemoselectivity. organic-chemistry.org

Lewis and Brønsted Acids: Cleavage of benzyl ethers can also be effected using strong acids, although this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org More contemporary methods utilize Lewis acids, which offer milder reaction conditions and improved functional group tolerance. A notable example is the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which has been shown to efficiently cleave benzyl ethers in the presence of sensitive functional groups, including alkynes. organic-chemistry.org This reagent's effectiveness stems from its ability to coordinate with the ether oxygen, facilitating cleavage without requiring harsh, non-selective conditions.

Oxidative Cleavage: Oxidative methods provide an alternative pathway for debenzylation, which is particularly useful when reductive conditions are not tolerated by other functional groups in the molecule. One such method involves visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. acs.org This technique is highly selective and has been demonstrated to leave alkenes and alkynes intact, making it a potentially ideal method for the deprotection of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine. acs.org The reaction proceeds under neutral conditions, enhancing its compatibility with a broad range of functional groups. acs.org

Below is an interactive table summarizing various selective deprotection methodologies applicable to the target compound.

| Method | Reagent(s) | Typical Conditions | Compatibility with Alkyne | Reference(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 1 atm | Potential for reduction | organic-chemistry.org |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | EtOH, reflux | High | organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | CH₂Cl₂, 0 °C to rt | High | organic-chemistry.org |

| Strong Acid Cleavage | Triflic Acid, Thioanisole | CH₂Cl₂, 0 °C | Moderate | chemicalforums.com |

| Oxidative Cleavage | DDQ, visible light | CH₃CN/H₂O, rt | High | acs.org |

Transformations of the Benzyl Moiety

Beyond its role as a protecting group, the benzyl moiety itself can be a site for further functionalization. The enhanced reactivity of the benzylic position is attributed to the low bond dissociation energy of benzylic C-H bonds, which allows for selective reactions at this site. wikipedia.org

Oxidation of the Benzylic Position: The benzylic methylene (B1212753) group (-CH₂-) of the ether linkage can be selectively oxidized to a carbonyl group (ketone). Reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO are known to perform this transformation. wikipedia.org This would convert the 4-(benzyloxy) group into a 4-(benzoyloxy) group, transforming the ether into an ester. This new benzoyl ester could then be hydrolyzed under basic conditions to yield the alcohol, providing an alternative two-step deprotection strategy. organic-chemistry.org Further oxidation of the benzylic position to a carboxylic acid is also possible using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), though this would lead to cleavage of the C-O bond and formation of benzoic acid. wikipedia.org

Substitution on the Aromatic Ring: While the benzylic position is the most reactive site, the aromatic ring of the benzyl group can also undergo electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation could introduce substituents onto the phenyl ring, although this typically requires forcing conditions that might affect the piperidine or propargyl groups. The directing effects of the ether linkage would favor substitution at the ortho and para positions. Such modifications could be used to tune the electronic properties or introduce new functionalities into the molecule.

Benzylic C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization at the benzylic position. For instance, photoredox catalysis can enable the introduction of various groups, such as a trifluoromethylthio group, at the benzylic site. researchgate.net This allows for late-stage modification of the molecule, creating derivatives with potentially altered biological or chemical properties. researchgate.net Such reactions capitalize on the relative weakness of the benzylic C-H bond to generate a radical intermediate that can be trapped by a suitable reagent. wikipedia.org

The following table outlines potential transformations of the benzyl moiety.

| Transformation | Reagent(s) | Product Type | Comments | Reference(s) |

| Benzylic Oxidation | CrO₃-dmpyz or IBX/DMSO | Benzoyl Ester | Converts ether to an ester linkage. | wikipedia.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Benzylic Bromide | Wohl-Ziegler reaction conditions. | wikipedia.org |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrobenzyl derivative | Substitution primarily at ortho/para positions. | |

| C-H Functionalization | Organophotoredox catalyst | Substituted benzyl group | Allows for late-stage, site-selective modification. | researchgate.net |

Application of 4 Benzyloxy 1 Prop 2 Yn 1 Yl Piperidine in Advanced Chemical Synthesis

Role as a Key Precursor for the Elaboration of Complex Molecular Architectures

The structural attributes of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine make it an ideal starting material for the synthesis of intricate molecules, including natural product analogues and novel pharmaceutical agents. The piperidine (B6355638) moiety is a prevalent scaffold in numerous bioactive compounds and approved drugs. researchgate.netnih.govijnrd.org The benzyloxy group serves as a stable protecting group for the 4-hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a secondary alcohol for further functionalization.

The most synthetically versatile feature of this compound is the propargyl group. The terminal alkyne is amenable to a wide array of chemical transformations, allowing for the facile introduction of molecular complexity. mdpi.comnih.gov These reactions include, but are not limited to, Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and various cyclization reactions.

For instance, the alkyne can undergo coupling with aryl or vinyl halides to form more complex carbon skeletons. Furthermore, it can participate in intramolecular reactions, where the piperidine nitrogen or other introduced functionalities can react with the alkyne to form fused or bridged bicyclic systems, which are common motifs in alkaloid natural products. nih.govrsc.org The synthesis of such complex structures often involves a series of sequential reactions, where the strategic unmasking and reaction of the different functional groups of the precursor are key.

Table 1: Key Reactions of the Propargyl Group for Molecular Elaboration

| Reaction Type | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl/Vinyl-substituted alkyne |

| Click Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |

| Mannich-type Reactions | Aldehyde, secondary amine | Propargylamine derivative |

The utility of 4-hydroxypiperidine (B117109) derivatives as precursors in the synthesis of biologically active molecules is well-documented, with applications in the development of analgesics and other therapeutic agents. chemimpex.comresearchgate.netnih.gov The introduction of the propargyl and benzyloxy groups significantly expands upon this synthetic utility.

Utilization as a Scaffold in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as chemical libraries, for high-throughput screening to identify new drug leads. The structure of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine is exceptionally well-suited for this purpose, serving as a central scaffold upon which diversity can be introduced.

The propargyl group is a particularly powerful handle for library synthesis due to the robustness and orthogonality of the CuAAC, or "click chemistry," reaction. nih.govh1.comdpi.com This reaction allows for the efficient and regioselective coupling of the alkyne-containing scaffold with a wide variety of azide-functionalized building blocks. This enables the generation of a library of 1,2,3-triazole-containing compounds with diverse substituents.

Diversity-oriented synthesis (DOS) strategies can be employed to create libraries with significant structural variation. lincoln.ac.uknih.govcam.ac.uk Starting with the 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine scaffold, different reaction pathways can be utilized to generate a range of molecular skeletons. For example, one subset of the library could be generated via click chemistry, while another could be synthesized through Sonogashira couplings, and a third through intramolecular cyclizations.

Table 2: Example of a Combinatorial Library Synthesis Strategy

| Scaffold | Reaction Type | Building Blocks (R-N₃) | Library Products |

|---|

The resulting library of compounds can then be screened for biological activity. The modular nature of this synthetic approach allows for the rapid identification of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Application in Chemical Probe Development for Mechanistic Studies

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. researchgate.net The development of effective chemical probes requires a scaffold that can be readily modified to incorporate a reporter tag (e.g., a fluorophore, biotin, or a photoaffinity label) and a reactive group for covalent target engagement, if desired.

4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine is an excellent starting point for the synthesis of chemical probes. The propargyl group can be used to attach a reporter tag via click chemistry, a bioorthogonal reaction that proceeds with high efficiency in complex biological environments. researchgate.net This allows for the labeling of the probe without interfering with its biological activity.

The benzyloxy-protected hydroxyl group and the piperidine ring provide a framework that can be modified to optimize binding affinity and selectivity for the target of interest. For example, the benzyloxy group can be deprotected and the resulting alcohol can be derivatized to introduce new functional groups that can interact with the target protein.

Table 3: Components of a Chemical Probe Derived from the Scaffold

| Component | Function | Derived from Scaffold |

|---|---|---|

| Binding Moiety | Interacts with the biological target | The piperidine and modified benzyloxy functionalities |

| Reporter Tag | Enables detection and visualization | Attached to the propargyl group via click chemistry |

Once synthesized, these chemical probes can be used in a variety of mechanistic studies, such as target identification and validation, imaging the localization of the target within a cell, and studying the dynamics of target engagement. The design and synthesis of TAK779 analogs as fluorescent probes for chemokine receptors illustrate a similar approach in medicinal chemistry. nih.gov

Computational and Spectroscopic Methodologies for the Characterization and Mechanistic Elucidation of 4 Benzyloxy 1 Prop 2 Yn 1 Yl Piperidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data that serve as a fingerprint of a molecule's structure, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine, specific resonances and coupling patterns are expected.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Aromatic Protons: The five protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2-7.4 ppm.

Benzylic Protons (-O-CH₂-Ph): The two protons of the benzylic methylene (B1212753) group, being adjacent to both an oxygen atom and an aromatic ring, would likely resonate as a singlet at approximately δ 4.5 ppm.

Piperidine (B6355638) Protons: The piperidine ring protons would exhibit complex splitting patterns. The proton at the C4 position (CH-O) would be shifted downfield due to the adjacent oxygen, appearing around δ 3.5-3.7 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be split into axial and equatorial signals, typically resonating in the δ 2.5-3.0 ppm range. The protons at C3 and C5 would also show distinct axial and equatorial signals, expected between δ 1.6-2.0 ppm.

Propargyl Protons (-N-CH₂-C≡CH): The methylene protons of the propargyl group attached to the piperidine nitrogen would appear as a doublet around δ 3.2-3.4 ppm, coupled to the terminal alkyne proton.

Alkynyl Proton (-C≡CH): The terminal acetylenic proton is highly characteristic and would appear as a triplet around δ 2.2-2.4 ppm, with coupling to the adjacent methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 127-138 ppm region. The carbon attached to the benzyloxy group (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are characteristic, with the terminal CH carbon appearing around δ 72-75 ppm and the internal quaternary carbon appearing around δ 78-82 ppm. researchgate.net

Piperidine Carbons: The C4 carbon, bonded to oxygen, would be the most downfield of the piperidine carbons, expected around δ 75-78 ppm. The carbons adjacent to the nitrogen (C2, C6) would appear around δ 50-55 ppm. The C3 and C5 carbons would be found further upfield, around δ 30-35 ppm.

Benzylic Carbon (-O-CH₂-Ph): This carbon would resonate in the region of δ 70-73 ppm.

Propargyl Carbon (-N-CH₂-): The methylene carbon attached to the nitrogen is expected around δ 40-45 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the molecular fragments.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | 127.0 - 138.0 |

| Benzylic (-O-CH₂-Ph) | ~4.5 | ~71.0 |

| Piperidine H-4/C-4 | ~3.6 | ~76.0 |

| Piperidine H-2,6/C-2,6 | 2.5 - 3.0 | ~52.0 |

| Piperidine H-3,5/C-3,5 | 1.6 - 2.0 | ~32.0 |

| Propargyl (-N-CH₂-) | ~3.3 | ~42.0 |

| Alkynyl (-C≡CH) | ~2.3 | ~79.0 (C) / ~73.0 (CH) |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine (C₁₅H₁₉NO), the expected exact mass can be calculated and compared with the experimental value to within a few parts per million (ppm), confirming its elemental composition.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. The molecule is expected to undergo characteristic fragmentation pathways under ionization. A key fragmentation process for N-substituted piperidines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For this molecule, this could lead to the loss of the propargyl group or cleavage within the piperidine ring. The base peak in many aliphatic amines results from this α-cleavage. libretexts.orgyoutube.comwhitman.edu Another likely fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzyl radical.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Alkyne Group: The most diagnostic signals for the propargyl moiety are the sharp, strong C-H stretch of the terminal alkyne at ~3300 cm⁻¹ and the weak C≡C triple bond stretch between 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.orgvaia.com The presence of both peaks is a strong indicator of a terminal alkyne. wvu.edu

Aromatic Ring: The benzene (B151609) ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and characteristic C=C in-ring stretching absorptions in the 1450–1600 cm⁻¹ region. wvu.edulibretexts.org

Aliphatic C-H Bonds: The piperidine and methylene groups will show strong C-H stretching absorptions in the 2850–2960 cm⁻¹ range. libretexts.org

C-O and C-N Bonds: The C-O ether stretch and the C-N amine stretch will appear in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹. wvu.edu The C-O stretch for an sp³-hybridized carbon, as in the benzyloxy group, is expected in the 1000–1100 cm⁻¹ range. wvu.edu

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic (Ar-H) | C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic (C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Aromatic (C=C) | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| Ether (C-O) | C-O Stretch | 1000 - 1100 | Strong |

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental data by providing insight into the molecule's three-dimensional structure, stability, and dynamic properties at an atomic level.

The piperidine ring is known to exist predominantly in a chair conformation to minimize steric and torsional strain. acs.org However, the presence of substituents at the C1 (nitrogen) and C4 positions introduces conformational complexity, including the possibility of different chair conformations (with the C4-substituent being axial or equatorial) and ring inversion.

Conformational analysis, typically performed using Density Functional Theory (DFT) or molecular mechanics force fields, is used to identify the stable conformers of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine and to calculate their relative energies. researchgate.net An energy minimization process would determine the lowest energy (most stable) geometry for each potential conformer. Such studies would likely show a strong preference for the conformer where the bulky benzyloxy group at the C4 position occupies the equatorial position to minimize 1,3-diaxial interactions. The orientation of the N-propargyl group would also be investigated to find its lowest energy arrangement.

While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. researchgate.netresearchgate.net An MD simulation of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine, typically in a simulated solvent environment, would model the atomic motions based on classical mechanics.

These simulations can predict the flexibility of the molecule, including the rate of piperidine ring inversion and the rotational freedom of the benzyloxy and propargyl substituents. researchgate.net By analyzing the trajectory of the simulation, one can understand how the molecule explores its conformational space, the stability of hydrogen bonds (if any), and its interactions with solvent molecules. This information is particularly valuable for understanding how the molecule might interact with biological targets, providing a link between its structure and potential function. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.gov For 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine, these calculations can reveal key electronic parameters that govern its chemical behavior.

Molecular Orbitals and Reactivity Indices: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

HOMO: In 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atom of the benzyloxy group and the nitrogen atom of the piperidine ring, indicating these are the probable sites for electrophilic attack.

LUMO: Conversely, the LUMO is expected to be distributed over the aromatic ring and the propargyl group, suggesting these are the likely sites for nucleophilic attack.

Interactive Data Table: Calculated Electronic Properties

In Silico Prediction of Chemical Transformations and Property Profiles

In silico methods are instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which are critical in drug discovery and development. researchgate.netresearchgate.net For 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine, these predictions can guide further experimental studies.

Predicted Physicochemical Properties and Drug-Likeness: Several computational models are used to predict key physicochemical properties and assess the "drug-likeness" of a molecule based on established rules like Lipinski's Rule of Five. These rules correlate molecular properties with oral bioavailability.

Interactive Data Table: Predicted Physicochemical and ADMET Properties

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com While no experimental crystal structure for 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine is publicly available, a hypothetical crystal structure can be discussed based on related compounds.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. This information would confirm the conformation of the piperidine ring (likely a chair conformation), the orientation of the benzyloxy and propargyl substituents, and the nature of intermolecular interactions in the solid state.

Hypothetical Crystallographic Data: Based on crystallographic data of similar piperidine derivatives nih.govnih.gov, one could anticipate the following crystal parameters.

Interactive Data Table: Hypothetical Crystallographic Data

The elucidation of the crystal structure would also reveal any significant intermolecular forces, such as C-H···π interactions involving the aromatic ring and the alkyne moiety, which would play a crucial role in the packing of the molecules in the crystal lattice.

Future Research Directions and Unexplored Avenues for 4 Benzyloxy 1 Prop 2 Yn 1 Yl Piperidine Research

Development of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of efficient, environmentally benign, and scalable methods for the production of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine and its analogs. Current multistep syntheses could be improved by exploring green chemistry principles and innovative catalytic systems.

Key areas for investigation include:

One-Pot and Tandem Reactions: Designing cascade reactions that combine multiple synthetic steps into a single operation would significantly improve efficiency. For instance, a tandem process involving the formation of the 4-benzyloxypiperidine core followed by in-situ N-propargylation without isolating intermediates could reduce waste and resource consumption.

Catalytic N-Alkylation: Moving beyond traditional alkylating agents, future work could explore transition-metal-catalyzed propargylations. Catalysts based on copper, ruthenium, or iridium could enable the use of less reactive propargyl sources, such as propargyl alcohol or its derivatives, under milder conditions.

Flow Chemistry: The implementation of continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.

Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, could provide a highly selective and sustainable route to chiral piperidine (B6355638) intermediates, which could then be converted to enantiomerically pure versions of the target compound.

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Solvent | Key Sustainability Advantage |

|---|---|---|---|

| Catalytic A³ Coupling | Copper(I) Iodide, Silver Iodide | Ionic Liquids, Water | High atom economy; avoids pre-functionalization. researchgate.net |

| Flow-Based N-Alkylation | Immobilized Base (e.g., K₂CO₃) | Acetonitrile (B52724), Methanol | Enhanced safety, scalability, and process control. |

| Enzyme-Mediated Synthesis | Transaminase, Lipase (B570770) | Aqueous Buffer | High stereoselectivity, biodegradable catalyst. |

| Metal-Free Reductive Hydroamination | TMSOTf, Et₃SiH | Dichloromethane (B109758) | Avoids transition metal contaminants; high diastereoselectivity. organic-chemistry.org |

Exploration of Unprecedented Chemical Transformations and Derivatizations

The unique combination of functional groups in 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine offers a rich platform for exploring novel chemical reactions and creating diverse molecular libraries for various applications.

Future research could focus on:

Advanced Alkyne Manipulations: Beyond standard "click" chemistry, the terminal alkyne is ripe for exploration. This includes Sonogashira, Glaser, and Cadiot–Chodkiewicz couplings to create extended conjugated systems. Furthermore, hydroamination, hydroboration, or cycloaddition reactions could yield novel heterocyclic systems fused or linked to the piperidine core.

Piperidine Ring Transformations: The piperidine scaffold itself can be a target for novel reactions. Unexplored avenues include regioselective C-H activation at positions alpha to the nitrogen, leading to direct functionalization without pre-installed directing groups. Ring-opening metathesis or skeletal rearrangements could also generate structurally complex and unique amine derivatives.

Benzyloxy Group Functionalization: While typically used as a stable protecting group, the benzyloxy moiety could be activated for further chemistry. Directed ortho-metalation of the phenyl ring or selective C-H functionalization of the benzylic position could introduce additional points of diversity.

| Functional Group Target | Reaction Type | Resulting Structure | Potential Application |

|---|---|---|---|

| Propargyl Group | [3+2] Cycloaddition (Click Chemistry) | Triazole-linked piperidines | Bio-conjugation, Medicinal Chemistry |

| Propargyl Group | Sonogashira Coupling | Aryl-alkyne piperidines | Organic Electronics, Molecular Wires |

| Piperidine Nitrogen | Quaternization with functional alkyl halides | Piperidinium Ionic Liquids | Phase-transfer catalysts, Electrolytes |

| Piperidine Ring | α-C-H Activation/Arylation | 2-Aryl-piperidine derivatives | Novel Pharmacological Scaffolds |

Advancements in Materials Science Applications of Piperidine Derivatives

The incorporation of the 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine unit into macromolecules could lead to novel materials with tailored properties. The propargyl group is an excellent handle for polymerization and surface functionalization.

Unexplored applications in materials science include:

Functional Polymers and Resins: The molecule can serve as a monomer in polymerization reactions. For example, azide-alkyne cycloaddition polymerization with diazide linkers could produce functional polytriazoles. These polymers, containing pendant piperidine units, could be explored as novel ion-exchange resins, basic catalysts, or coatings with specific surface properties.

Self-Assembling Systems: Derivatization of the molecule with moieties capable of hydrogen bonding or π-π stacking could lead to the formation of supramolecular assemblies, such as organogels or liquid crystals. The rigid piperidine chair conformation could help direct the assembly process.

Biomaterials and Drug Delivery: Piperidine-containing polymers can be designed to be pH-responsive due to the basic nitrogen atom. This property could be exploited to create "smart" hydrogels or nanoparticles for controlled drug release, where the material swells or disassembles in acidic environments (e.g., within tumor tissues or endosomes). nih.gov

Methodological Innovations in Analytical and Computational Characterization

Advancements in analytical and computational methods are crucial for a deeper understanding of the structure, reactivity, and potential applications of 4-(benzyloxy)-1-(prop-2-yn-1-yl)piperidine and its derivatives.

Future research in this area should include:

Advanced Spectroscopic Analysis: The use of in-situ monitoring techniques, such as reaction calorimetry, real-time NMR, or Raman spectroscopy, could provide detailed mechanistic insights into its synthesis and subsequent reactions. For polymeric derivatives, solid-state NMR and advanced mass spectrometry techniques will be essential for structural elucidation.

Computational Modeling and Simulation: High-level Density Functional Theory (DFT) calculations can be used to predict reaction pathways, transition states, and spectroscopic properties, guiding experimental design. researchgate.net Molecular dynamics (MD) simulations could model the behavior of its polymeric or self-assembled systems, predicting material properties like glass transition temperature or mechanical strength. nih.gov

In Silico Screening: Computational tools can predict the biological activity spectra and potential protein targets of virtual libraries derived from this scaffold. clinmedkaz.orgclinmedkaz.org This approach can prioritize the synthesis of derivatives with a higher probability of desired pharmacological effects, such as CNS activity or enzyme inhibition. clinmedkaz.orgtandfonline.com

| Technique | Information Gained | Relevant Research Area |

|---|---|---|

| In-Situ FTIR/NMR | Reaction kinetics, intermediate identification | Development of Novel Synthetic Routes |

| Molecular Dynamics (MD) | Conformational analysis, polymer chain dynamics | Materials Science, Computational Chemistry nih.gov |

| Solid-State NMR (ssNMR) | Structure and morphology of polymeric materials | Materials Science |

| PASS Online / SwissTargetPrediction | Prediction of biological activity and targets | Medicinal Chemistry, Drug Discovery clinmedkaz.orgclinmedkaz.org |

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine precursor (e.g., 4-hydroxypiperidine) with benzyl bromide or benzyl chloroformate to introduce the benzyloxy group, followed by alkylation with propargyl bromide. For example:

- Step 1: Protect the piperidine hydroxyl group using benzyl chloroformate in dichloromethane with triethylamine as a base .

- Step 2: Alkylate the nitrogen atom with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile).

Purification typically involves column chromatography or recrystallization .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Characterization should include:

- NMR Spectroscopy: H and C NMR to verify substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm, propargyl protons at δ 2.0–2.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H] ion).

- HPLC or GC: Assess purity (>95% recommended for research use) .

- Melting Point/Boiling Point: Compare with literature values if available .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?

Methodological Answer:

- Literature Review: Cross-reference toxicological data from multiple sources (e.g., PubChem, ECHA) and prioritize peer-reviewed studies .

- In Silico Modeling: Use tools like ADMET Predictor™ to estimate acute toxicity if experimental data is unavailable .

- Empirical Testing: Conduct Ames tests or cytotoxicity assays (e.g., MTT assay on HEK293 cells) to validate safety .

Q. What strategies optimize reaction yields when introducing the propargyl group to the piperidine core?

Methodological Answer:

- Base Selection: Replace traditional bases (e.g., K₂CO₃) with milder alternatives like DBU to minimize side reactions .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .

- Catalysis: Employ copper(I) iodide to facilitate Sonogashira coupling if using terminal alkynes as precursors .

Q. How does the stability of 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions: The benzyloxy group may hydrolyze at pH < 3; monitor via TLC or HPLC .

- Basic Conditions: Propargyl groups are generally stable but avoid strong bases (e.g., NaOH) to prevent elimination reactions .

- Oxidative Conditions: Test stability with H₂O₂ or KMnO₄; the propargyl moiety may oxidize to ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.